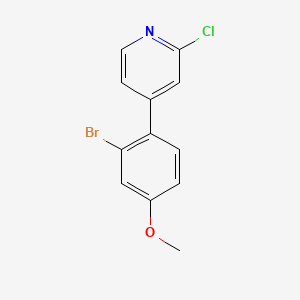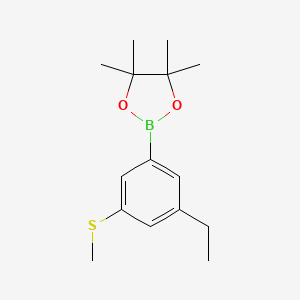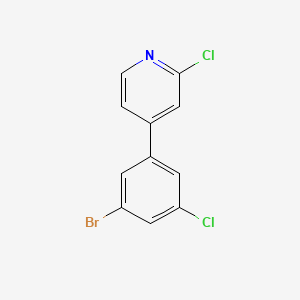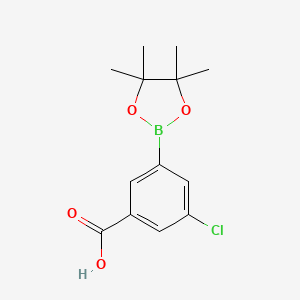
N,N-dimethyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1H-imidazol-5-amine: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the 1-position and an amine group at the 5-position of the imidazole ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One of the common methods for synthesizing N,N-dimethyl-1H-imidazol-5-amine involves the cyclization of amido-nitriles.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-1H-imidazol-5-amine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethyl-1H-imidazol-5-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of novel catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving imidazole-containing compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
1H-imidazole: The parent compound of the imidazole family, lacking the dimethyl and amine substitutions.
N-methyl-1H-imidazole: Similar to N,N-dimethyl-1H-imidazol-5-amine but with only one methyl group attached to the nitrogen atom.
1H-imidazole-4-amine: An imidazole derivative with an amine group at the 4-position instead of the 5-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and an amine group at specific positions on the imidazole ring allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N,N-dimethyl-1H-imidazol-5-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
NVFFDPHSQRRFKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


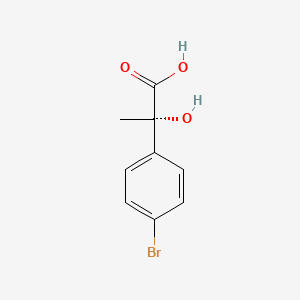
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

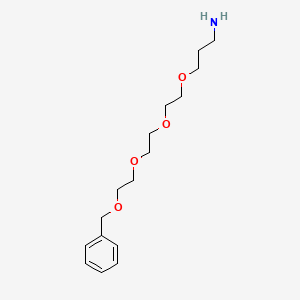
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
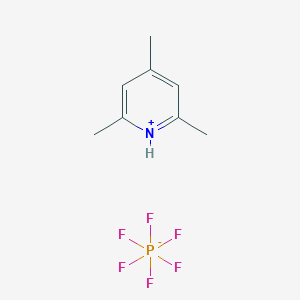
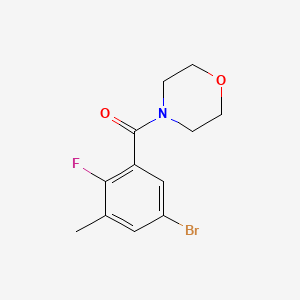

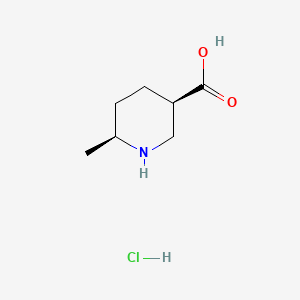
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
